molecular formula C17H16O5 B3023045 Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate CAS No. 866003-00-1

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate

Cat. No. B3023045
Key on ui cas rn: 866003-00-1
M. Wt: 300.3 g/mol
InChI Key: SYDWOFSBEWXFKQ-UHFFFAOYSA-N
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Patent
US08088805B2

Procedure details

To a solution of 354 (1.21 g, 5.27 mmol) in DMF (10 mL) was added methyl 4-hydroxybenzoate (0.80 g, 5.27 mmol) and K2CO3 (2.91 g, 21.1 mmol). The resultant mixture was stirred at 60° C. for 6 h, filtered, and evaporated. The residue was purified by silica gel column chromatography, eluent EtOAc-hexane (1:2) to afford title compound (0.83 g, 53%). LRMS (ESI): (calc.) 300.3; (found) 301.4 (MH)+.
Name
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.91 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1.[OH:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([O:20][CH3:21])=[O:19])=[CH:16][CH:15]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH:9]([C:8]1[CH:11]=[CH:12][C:5]([O:4][CH2:3][CH2:2][O:13][C:14]2[CH:15]=[CH:16][C:17]([C:18]([O:20][CH3:21])=[O:19])=[CH:22][CH:23]=2)=[CH:6][CH:7]=1)=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
BrCCOC1=CC=C(C=O)C=C1
Name
Quantity
0.8 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
2.91 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography, eluent EtOAc-hexane (1:2)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(OCCOC2=CC=C(C(=O)OC)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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